methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate
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Overview
Description
Scientific Research Applications
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as our compound, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be a potential application for our compound.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This is another potential application for our compound.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially have similar properties.
Enantioselective Synthesis
Methyl 2-hydroxy-4-methoxybenzoate, a compound similar to ours, is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . This suggests that our compound could potentially be used in similar enantioselective syntheses.
Solid-Phase Synthesis of Peptides
An improved installation of 2-hydroxy-4-methoxybenzyl, a compound similar to ours, was demonstrated by one-shot solid-phase synthesis of a challenging aspartimide-prone peptide . This suggests that our compound could potentially be used in similar peptide syntheses.
Future Directions
Thiophene-based analogs, such as “methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate”, have been of interest to scientists due to their potential as biologically active compounds . Future research could focus on exploring the synthesis, properties, and applications of such compounds in greater detail.
properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-15(18,13-4-3-9-22-13)10-16-23(19,20)12-7-5-11(6-8-12)14(17)21-2/h3-9,16,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCZXSRPBHUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate |
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